Ginsenoside RG2 - 52286-74-5

Ginsenoside RG2

Catalog Number: EVT-269188
CAS Number: 52286-74-5
Molecular Formula: C42H72O13
Molecular Weight: 785.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ginsenoside Rg2 is a steroid glycoside belonging to the protopanaxatriol group of ginsenosides. [] It is primarily isolated from the roots, rhizomes, and stems-leaves of Panax ginseng. [] Ginsenoside Rg2 exists as two stereoisomers: 20(S)-Rg2 and 20(R)-Rg2. [] Research suggests that 20(R)-Rg2 exhibits stronger neuroprotective effects compared to 20(S)-Rg2, although both are less effective than the natural mixture of Rg2. [] Ginsenoside Rg2 is recognized for its diverse biological activities, making it a subject of extensive scientific research, particularly in the fields of cardiovascular health, metabolic diseases, and neuroprotection.

Source and Classification

Ginsenoside RG2 is classified as a triterpenoid saponin and is part of the protopanaxatriol group of ginsenosides. It is primarily extracted from the roots of Panax ginseng, a traditional herbal medicine used for centuries in East Asia for its health benefits, including enhancing vitality and immune function. Ginsenosides are characterized by their diverse pharmacological effects, which include anti-inflammatory, anticancer, and neuroprotective activities .

Synthesis Analysis

The biosynthesis of Ginsenoside RG2 involves several enzymatic transformations. Key enzymes identified in the biosynthetic pathway include:

  • UDP-glycosyltransferases: These enzymes catalyze the glycosylation of precursor compounds like protopanaxadiol and protopanaxatriol to form various ginsenosides. Specifically, PgUGT94 has been shown to transfer rhamnose moieties to produce RG2 from Rh1 .
  • Fermentation Techniques: Recent studies have successfully reconstructed the biosynthetic pathway in yeast, achieving high-level production of Ginsenoside RG2 through engineered strains. For instance, a maximum yield of 1.3 g/L was reported using optimized fermentation conditions .

The synthesis parameters include temperature control during fermentation (typically around 30°C) and pH optimization (pH 7.0), which are crucial for maximizing enzyme activity and product yield .

Molecular Structure Analysis

Ginsenoside RG2 has a complex molecular structure characterized by multiple hydroxyl groups and glycosidic linkages. Its chemical formula is C27H46O9C_{27}H_{46}O_9, and it features a steroid-like core structure typical of triterpenoids. The specific arrangement of hydroxyl groups at various carbon positions contributes to its biological activity.

The molecular structure can be represented as follows:

  • Core Structure: The backbone consists of a dammarane skeleton.
  • Functional Groups: Hydroxyl groups (-OH) at specific positions enhance its solubility and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the detailed structural characteristics of Ginsenoside RG2, confirming the presence of specific functional groups that contribute to its pharmacological properties .

Chemical Reactions Analysis

Ginsenoside RG2 participates in various chemical reactions that enhance its bioactivity:

  • Glycosylation Reactions: Glycosyltransferases facilitate the addition of sugar moieties to Ginsenoside precursors, altering their solubility and biological activity.
  • Hydrolysis Reactions: Under certain conditions, Ginsenoside RG2 can undergo hydrolysis, leading to the release of aglycone forms that may exhibit different pharmacological effects.

These reactions are influenced by environmental factors such as pH and temperature, which can modulate enzyme activity and product formation .

Mechanism of Action

The mechanism of action for Ginsenoside RG2 involves multiple pathways:

  • Neuroprotection: It exerts protective effects on neuronal cells by inhibiting apoptosis through activation of autophagy pathways. This involves modulation of signaling molecules such as Akt and mTOR .
  • Cardioprotection: In cardiomyocytes, Ginsenoside RG2 protects against drug-induced toxicity by promoting autophagy and reducing oxidative stress .
  • Anti-inflammatory Effects: It downregulates inflammatory markers such as matrix metalloproteinase-1 in skin cells, indicating potential applications in dermatological therapies .

These mechanisms highlight the compound's versatility in addressing various health conditions.

Physical and Chemical Properties Analysis

Ginsenoside RG2 exhibits distinct physical and chemical properties:

  • Solubility: It is soluble in water due to its polar hydroxyl groups but may have limited solubility in non-polar solvents.
  • Stability: The compound is relatively stable under neutral pH conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is often determined through differential scanning calorimetry (DSC), indicating thermal stability characteristics.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Ginsenoside RG2 has numerous scientific applications:

Research continues to explore its potential benefits across various fields, including medicine and biotechnology .

Neuropharmacological Mechanisms of Ginsenoside Rg2

Neuroprotective Efficacy in Neurodegenerative Disorders

Modulation of Aβ-Induced Apoptosis in Alzheimer’s Disease Models

Rg2 mitigates amyloid-beta (Aβ)-driven neurotoxicity through multi-targeted mechanisms. In Aβ25-35-induced rat models, Rg2 (25–50 mg/kg) significantly reduced hippocampal neuronal death by inhibiting caspase-3 activation and restoring the Bcl-2/Bax protein ratio. This suppression of mitochondrial apoptosis was mediated via PI3K/Akt signaling potentiation, evidenced by increased phospho-Akt (Ser473) levels [9]. Rg2 further enhances Aβ clearance by upregulating autophagy-related proteins (LC3-II, Beclin-1), promoting lysosomal degradation of toxic aggregates [5] [10].

In vitro, Rg2 (5–20 μg/mL) protects PC12 cells against Aβ25-35 toxicity by:

  • Reducing intracellular Ca²⁺ overload
  • Scavenging reactive oxygen species (ROS)
  • Attenuating lactate dehydrogenase (LDH) leakage [9]

Additionally, Rg2 downregulates amyloidogenic processing by inhibiting BACE1 (β-secretase) activity and enhancing neprilysin (Aβ-degrading enzyme) expression. In 3xTg-AD mice, Rg2 treatment decreased soluble Aβ25-35 levels and suppressed neuroinflammatory cascades (TNF-α, IL-1β, IL-6) [6] [10].

Table 1: Molecular Mechanisms of Rg2 in Aβ-Induced Neurotoxicity

Experimental ModelKey FindingsSignaling Pathways
Aβ25-35-induced PC12 cells↓ Caspase-3; ↑ Bcl-2/Bax ratio; ↓ LDH leakage; ↓ ROSPI3K/Akt activation [9]
3xTg-AD mice↓ Soluble Aβ25-35; ↓ TNF-α, IL-1β, IL-6; ↑ Cerebral blood flowMAPK/ERK modulation [6]
Rat hippocampal neurons↓ NMDA receptor hyperactivation; ↓ APP expressionCalcium homeostasis [1]

Dopaminergic Neuron Preservation in Parkinsonian Pathophysiology

Rg2 exhibits anti-parkinsonian effects by shielding dopaminergic neurons from oxidative insults. In 6-hydroxydopamine (6-OHDA)-treated SH-SY5Y cells, Rg2 attenuated extracellular signal-regulated kinase (ERK) phosphorylation—a key mediator of dopaminergic degeneration [2]. The compound concurrently:

  • Reduced malondialdehyde (MDA) production (lipid peroxidation marker)
  • Enhanced superoxide dismutase (SOD) activity
  • Normalized dopamine metabolism [1] [2]

Mechanistically, Rg2 stabilizes mitochondrial membrane potential and inhibits cytochrome c release, preventing caspase-9 activation in substantia nigra neurons. This correlates with improved motor function in rodent models of Parkinson’s disease (PD), though in vivo PD studies remain less extensive than AD investigations [1] [2].

Glutamate Excitotoxicity Attenuation via NMDA Receptor Regulation

Rg2 counters glutamate-induced excitotoxicity by modulating ionotropic receptors. In glutamate-exposed PC12 cells, Rg2:

  • Diminished intracellular Ca²⁺ influx by 38.7%
  • Downregulated calpain II and NMDA receptor expression
  • Reduced nitric oxide (NO) overproduction [1] [9]

Rg2’s interaction with the GluN2B subunit of NMDA receptors reduces channel hyperactivation, preventing Ca²⁺-triggered mitochondrial dysfunction. This is complemented by increased heat shock protein 70 (HSP70) expression, which stabilizes protein folding under excitotoxic stress [1] [9].

Cognitive Enhancement in Vascular Dementia

Monoaminergic Neurotransmitter Regulation in Cerebral Ischemia-Reperfusion Injury

Rg2 restores cognitive deficits in vascular dementia (VD) by modulating monoaminergic neurotransmission. Following cerebral ischemia-reperfusion injury (CIRI) in rats, Rg2 (10–20 mg/kg) elevated hippocampal levels of:

  • Serotonin (5-HT) by 45%
  • Noradrenaline (NE) by 38%
  • Dopamine (DA) by 32% [2]

This monoamine surge correlates with improved Y-maze performance and passive avoidance retention. Rg2 achieves this by inhibiting monoamine oxidase (MAO) activity and enhancing tyrosine hydroxylase expression—the rate-limiting enzyme in catecholamine synthesis [2] [7].

Concurrently, Rg2 suppresses ischemia-induced apoptosis by upregulating Bcl-2 and downregulating Bax in hippocampal CA1 neurons. This dual action on neurotransmission and apoptosis underlies Rg2’s efficacy in ameliorating VD-related cognitive impairment [2] [9].

Synaptic Plasticity Modulation via BDNF/TrkB Signaling

Rg2 enhances synaptic plasticity through brain-derived neurotrophic factor (BDNF) signaling. In chronic stress models, Rg2:

  • Increased BDNF mRNA expression by 2.1-fold
  • Activated tropomyosin receptor kinase B (TrkB)
  • Potentiated downstream effectors: ERK/CREB [3] [8]

This cascade restores long-term potentiation (LTP) in hippocampal dentate gyrus, evidenced by increased PSD-95 (postsynaptic density protein) and synaptophysin expression in Rg2-treated rodents [3] [8]. The compound further promotes dendritic spine density and ameliorates stress-induced synaptic ultrastructural damage.

Rg2’s BDNF induction involves miR-134 inhibition. By suppressing this microRNA—which targets BDNF mRNA—Rg2 enhances BDNF translation and TrkB activation, fostering neurite outgrowth and synaptogenesis [3] [8].

Table 2: Rg2’s Effects on Neurotrophic Signaling and Synaptic Markers

Parameter MeasuredChange with Rg2Functional Outcome
BDNF/TrkB phosphorylation↑ 1.8–2.2-foldEnhanced synaptic plasticity [8]
CREB activation↑ 68%Improved LTP maintenance [3]
PSD-95 expression↑ 45%Stabilized postsynaptic density [6]
Dendritic spine density↑ 39%Restored neuronal connectivity [8]

Rg2 additionally augments cerebral perfusion by normalizing endothelial function. In VD models, it inhibited ICAM-1/VCAM-1 (adhesion molecules) expression, reducing leukocyte adhesion and microvascular occlusion. Improved regional cerebral blood flow (rCBF) contributes to hippocampal neurogenesis and cognitive recovery [6] [9].

Compounds Mentioned

  • Ginsenoside Rg2
  • Amyloid-beta (Aβ)
  • Caspase-3
  • Bcl-2-associated X (Bax)
  • B-cell lymphoma 2 (Bcl-2)
  • Phosphatidylinositol 3-kinase (PI3K)
  • Protein kinase B (Akt)
  • Brain-derived neurotrophic factor (BDNF)
  • Tropomyosin receptor kinase B (TrkB)
  • Cyclic AMP response element-binding protein (CREB)
  • Extracellular signal-regulated kinase (ERK)
  • N-methyl-D-aspartate (NMDA) receptor
  • Superoxide dismutase (SOD)
  • Malondialdehyde (MDA)
  • Serotonin (5-HT)
  • Dopamine (DA)
  • Noradrenaline (NE)
  • Postsynaptic density protein 95 (PSD-95)
  • Synaptophysin
  • Intercellular adhesion molecule-1 (ICAM-1)
  • Vascular cell adhesion molecule-1 (VCAM-1)

Ginsenoside Rg2’s multi-target engagement positions it as a promising disease-modifying agent for neurodegenerative and vascular cognitive disorders. Future research should prioritize clinical validation of its neuropharmacological mechanisms.

Properties

CAS Number

52286-74-5

Product Name

Ginsenoside RG2

IUPAC Name

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C42H72O13

Molecular Weight

785.0 g/mol

InChI

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40-,41-,42+/m1/s1

InChI Key

AGBCLJAHARWNLA-QGUXELDRSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

ginsenoside Rg2
ginsenoside-Rg2
ginsenoside-Rg2, (3beta,6alpha,12beta,20R)-isome

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.